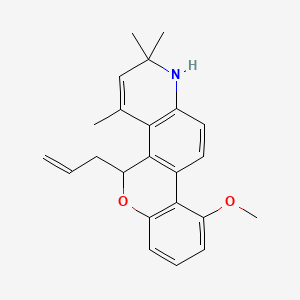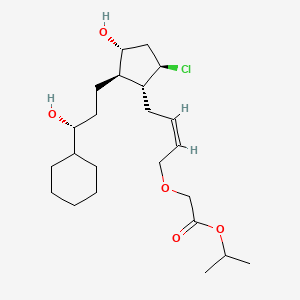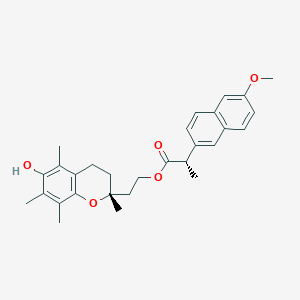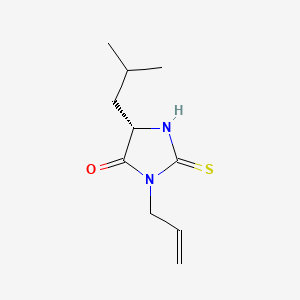
Albutoin, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.
Applications De Recherche Scientifique
Evaluation of Albutoin as an Antiepileptic Drug
A study conducted in 1974 assessed the efficacy and bioavailability of Albutoin as an investigational antiepileptic drug. The research involved institutionalized patients whose seizures were not adequately controlled by existing antiepileptic drugs. The study found that Albutoin was less effective than diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency. Additionally, the research highlighted that Albutoin was poorly absorbed at dosages up to 1,200 mg per day and raised concerns about side effects like nausea, anorexia, and weight loss (Cereghino et al., 1974).
Clinical Evaluation of Albutoin
Another study conducted in 1969 focused on the clinical evaluation of Albutoin. This research involved 23 patients at the Seizure Clinic, University of Washington Hospital, and examined the effects of Albutoin on patients with epilepsy. The study reported that while some patients showed improvement on Albutoin, others experienced an increase in seizure frequency or toxic side effects (Green et al., 1969).
Albutoin for Grand Mal Epilepsies
A 1967 study on Albutoin's efficacy for grand mal epilepsies revealed its anticonvulsant properties in laboratory animals. The research compared it with diphenylhydantoin (Dilantin), noting that unlike Dilantin, which is effective only against the tonic component of the maximal seizure induced by electroshock, Albutoin prevents both clonic and tonic experimental seizure patterns. The study also observed Albutoin’s effects on patients with various forms of epilepsy (Millichap & Ortiz, 1967).
Propriétés
Numéro CAS |
52152-25-7 |
|---|---|
Nom du produit |
Albutoin, (S)- |
Formule moléculaire |
C10H16N2OS |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 |
Clé InChI |
RATGSRSDPNECNO-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C |
SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CC=C |
SMILES canonique |
CC(C)CC1C(=O)N(C(=S)N1)CC=C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Albutoin, (S)-; L-Leucine-3-allyl-2-thiohydantoin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



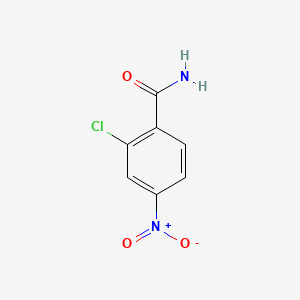
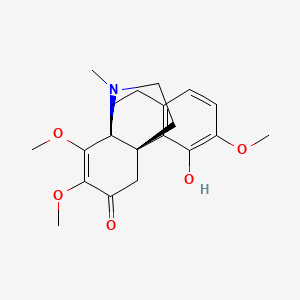
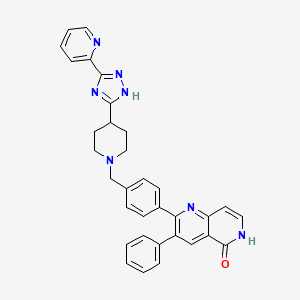
![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)
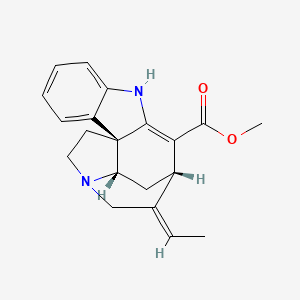
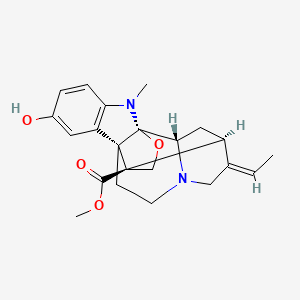
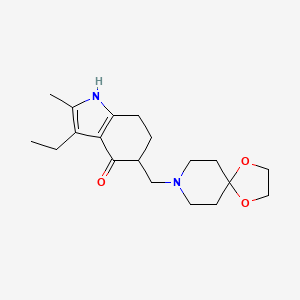
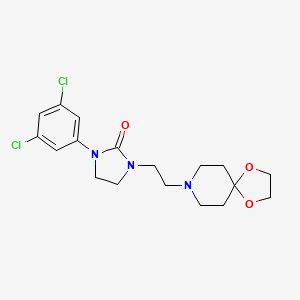

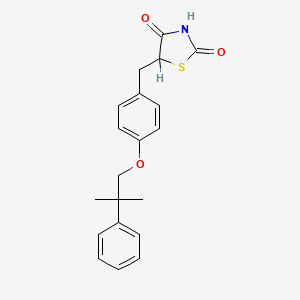
![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)
